molecular formula C8H8N2O4 B12529985 5-Amino-6-methylpyridine-2,4-dicarboxylic acid CAS No. 705287-70-3

5-Amino-6-methylpyridine-2,4-dicarboxylic acid

Cat. No.: B12529985
CAS No.: 705287-70-3
M. Wt: 196.16 g/mol
InChI Key: HQXMLBKJAXDCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methylpyridine-2,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and two carboxylic acid groups at the 2nd and 4th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methylpyridine-2,4-dicarboxylic acid typically involves the reaction of 2,6-dimethylpyridine with suitable reagents to introduce the amino and carboxylic acid groups. One common method involves the nitration of 2,6-dimethylpyridine followed by reduction to obtain 5-amino-6-methylpyridine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the 2nd and 4th positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-6-methylpyridine-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-methylpyridine-2,4-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a combination of nucleophilic and electrophilic sites. This allows for a wide range of chemical reactions and applications in various fields .

Properties

CAS No.

705287-70-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5-amino-6-methylpyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-3-6(9)4(7(11)12)2-5(10-3)8(13)14/h2H,9H2,1H3,(H,11,12)(H,13,14)

InChI Key

HQXMLBKJAXDCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.